Prolactin Releasing Peptide (PrRP), a member of the RF-amide peptide family, is an endogenous neuropeptide primarily found in the brain. [, ] While the full-length peptide consists of 31 amino acids (PrRP31), a shorter form with 20 amino acids (PrRP20) also exists. [, ] PrRP plays a crucial role in various physiological processes, including the regulation of prolactin secretion, food intake, and energy expenditure. [, , , ] PrRP exerts its biological actions by binding to the G protein-coupled receptor GPR10, although it also exhibits high affinity for the neuropeptide FF2 receptor (NPFF2). [, ]
Prolactin Releasing Peptide (12-31), human, is a biologically active peptide derived from the Prolactin Releasing Peptide, which is a member of the RFamide peptide family. This peptide plays a significant role in stimulating the release of prolactin, a hormone primarily involved in lactation and reproductive functions. The human gene encoding this peptide is known as PRLH. The peptide is synthesized and secreted by specific neurons in the hypothalamus and medulla, contributing to various physiological processes including appetite regulation and neuroendocrine functions .
This peptide is classified as a neuropeptide and belongs to the RFamide family, characterized by their C-terminal arginine phenylalanine amide structure. Prolactin Releasing Peptide (12-31) specifically functions as an endogenous agonist for the prolactin-releasing peptide receptor (GPR10), influencing various hormonal pathways .
The synthesis of Prolactin Releasing Peptide (12-31) can be achieved through solid-phase peptide synthesis techniques, which allow for precise control over amino acid sequence and modifications. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Prolactin Releasing Peptide (12-31) consists of a sequence of 20 amino acids. Its molecular formula is C160H252N56O42S, indicating a complex structure with multiple functional groups that contribute to its biological activity.
Prolactin Releasing Peptide (12-31) primarily engages in receptor-ligand interactions upon release into the bloodstream or local tissues. These interactions trigger various intracellular signaling pathways leading to prolactin secretion from lactotropic cells.
The mechanism of action for Prolactin Releasing Peptide (12-31) involves its binding to GPR10 receptors located predominantly in the pituitary gland and hypothalamus. This interaction stimulates intracellular signaling pathways that promote prolactin secretion.
Studies indicate that Prolactin Releasing Peptide (12-31) enhances prolactin release significantly when administered in vitro, demonstrating its potential regulatory role in endocrine functions related to reproduction and lactation .
Prolactin Releasing Peptide (12-31) is typically available as a white powder when synthesized and purified. It is soluble in aqueous solutions at physiological pH levels.
Prolactin Releasing Peptide (12-31) has several applications in scientific research:
Prolactin-Releasing Peptide (12-31), human (PrRP (12-31)) is a 20-amino acid fragment derived from the C-terminal segment of the full-length PrRP31 precursor. Its primary sequence is TPDINPAWYASRGIRPVGRF-NH₂ (CAS No.: 235433-36-0; MW: 2272.57 g/mol) [2]. This peptide retains the C-terminal Arg-Phe-NH₂ (RF-amide) motif characteristic of RF-amide neuropeptides. The C-terminal amidation is a critical post-translational modification (PTM) mediated by peptidylglycine α-amidating monooxygenase (PAM), which stabilizes the peptide against degradation and is essential for receptor binding and activation. Unlike the full-length PrRP31, PrRP (12-31) lacks the N-terminal 11 residues (SRAHQHSMEIR), eliminating potential phosphorylation or glycosylation sites but preserving the core receptor-binding domain [1] [2].
Table 1: Primary Sequence of Human PrRP (12-31)
Position | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 | 28 | 29 | 30 | 31 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Amino Acid | T | P | D | I | N | P | A | W | Y | A | S | R | G | I | R | P | V | G | R | F |
Modification | - | - | - | - | - | - | - | - | - | - | - | - | - | - | - | - | - | - | - | Amidation |
PrRP (12-31) shares structural homology with the two endogenous isoforms of prolactin-releasing peptide:
PrRP (12-31) aligns with residues 12–31 of PrRP31 and residues 1–20 of PrRP20 but differs from PrRP20 at positions 10 (Ala vs. Thr) and 12 (Arg vs. Gly) due to species-specific variations (Table 2). Functionally, PrRP (12-31) is equipotent to PrRP31 in GPR10 binding and activation, as N-terminal deletions up to residue 12 do not reduce affinity. Further truncation (e.g., PrRP (13-31)) drastically diminishes receptor interaction, highlighting the necessity of residues 12–31 for bioactivity [2] [4].
Table 2: Sequence Comparison of Human PrRP Isoforms
Peptide | Sequence | Length | Key Variations |
---|---|---|---|
PrRP31 | SRAHQHSMEIRTPDINPAWYASRGIRPVGRF-NH₂ | 31 aa | Full-length precursor |
PrRP20 | TPDINPAWYTGRGIRPVGRF-NH₂ | 20 aa | Thr10, Gly12 (rat vs. human) |
PrRP (12-31) | TPDINPAWYASRGIRPVGRF-NH₂ | 20 aa | Human-specific; Ala10, Arg12 |
The C-terminal domain of PrRP, encompassing PrRP (12-31), exhibits remarkable evolutionary conservation across vertebrates. In bovine, rat, and human PrRP31, residues 12–31 are identical except for position 21 (Tyr in rat vs. Ala in human/bovine) [1] [4]. Fish (C-RFa) and avian orthologs show >80% sequence homology in this region, particularly conserving the RF-amide motif and hydrophobic residues (e.g., Trp¹⁸, Tyr²⁰, Ile¹⁴, Val²⁸). This conservation underscores the structural and functional importance of the C-terminal segment in RF-amide peptide signaling. Genomic analyses reveal that PrRP evolved from a common ancestral precursor in non-mammalian and mammalian species, with gene duplication events leading to distinct PrRP and C-RFa pathways in teleosts [2] [4].
The C-terminal Arg¹⁹-Phe²⁰-NH₂ motif of PrRP (12-31) is indispensable for high-affinity binding and activation of GPR10. Cryo-EM structures of PrRP-bound GPR10 reveal that the RF-amide moiety anchors into a polar pocket formed by transmembrane helices 2, 3, 6, and 7 (TM2, TM3, TM6, TM7) [5] [6]:
Mutagenesis studies confirm that alanine substitution at Arg¹⁹ or Phe²⁰ reduces PrRP (12-31)’s affinity for GPR10 by >100-fold. This motif triggers receptor activation via a TM3-mediated mechanism, where ligand binding induces outward movement of TM3 and TM6, facilitating G protein coupling (Gq/Gi) [5] [6]. PrRP (12-31) retains full agonist efficacy in calcium mobilization assays (EC₅₀ ≈ 1–5 nM), equaling PrRP31 [2] [8].
Table 3: Key Interactions of PrRP (12-31) with GPR10
PrRP (12-31) Residue | GPR10 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Arg¹⁹ | Asp³⁰²⁶.⁵⁹ | Salt bridge | Stabilizes active conformation |
Arg¹⁹ | Tyr²²⁵⁵.³⁸ | Hydrogen bond | Anchors C-terminus |
Phe²⁰-NH₂ | Gln¹⁴¹³.³² | Hydrogen bond | Binds RF-amide motif |
Phe²⁰ | Leu²²⁹⁵.⁴² | Hydrophobic | Positions Phe side chain |
PrRP (12-31) exhibits significant cross-reactivity with NPFF-R2 (GPR74), albeit with lower affinity than for GPR10 (Kᵢ: 26.73 ± 9.01 nM vs. 4.58 ± 0.66 nM) [3] [9]. This promiscuity arises from structural similarities between RF-amide peptides:
Palmitoylated PrRP analogs (e.g., palm-PrRP31) show enhanced NPFF-R2 affinity (Kᵢ: 0.77 nM), confirming that lipidization stabilizes shared binding determinants. However, PrRP (12-31) is >100-fold selective for GPR10 over NPFF-R1 (Kᵢ >10,000 nM), as NPFF-R1 requires an N-terminal extension (e.g., RFRP-1’s LSEDPN) absent in PrRP fragments [3] [9]. Functional assays show PrRP (12-31) activates NPFF-R2-driven ERK phosphorylation but lacks agonism for opioid or neuropeptide Y receptors, underscoring its selectivity within the RF-amide family [9].
Compound Names Mentioned:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: